1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Description
1-Benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a benzyl group at the N1 position and a carboxylic acid moiety at the C3 position.
Properties
IUPAC Name |
1-benzylpyrazolo[3,4-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-14(19)12-11-7-4-8-15-13(11)17(16-12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDNIXIDTPFIOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
are a group of heterocyclic compounds that have been widely studied . They present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .
These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This makes them potentially interesting for a variety of biomedical applications.
Biochemical Analysis
Biochemical Properties
1-Benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with peroxisome proliferator-activated receptors (PPARs), particularly PPARα, leading to its activation. The interaction involves binding to the ligand-binding domain of PPARα, which induces conformational changes that enhance its transcriptional activity. Additionally, this compound can inhibit certain kinases, thereby modulating signal transduction pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, leading to altered gene expression and cellular responses. Furthermore, this compound can impact cellular metabolism by regulating the activity of metabolic enzymes and influencing the levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as PPARα, and induces conformational changes that enhance their activity. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Changes in gene expression are also a result of the compound’s interaction with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can exert beneficial effects, such as the activation of PPARα and modulation of metabolic pathways. At high doses, it may exhibit toxic or adverse effects, including hepatotoxicity and disruption of normal cellular function. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination. This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes and altering the levels of metabolites. These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function, making it important to study these aspects in detail.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its interactions with biomolecules and its overall function within the cell.
Biological Activity
1-Benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SARs).
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 253.26 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, a benzyl substituent, and a carboxylic acid functional group, which contribute to its reactivity and biological properties.
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit potent anticancer activities. For instance:
- Inhibition of FGFR : A series of pyrazolo[3,4-b]pyridine derivatives have been identified as selective inhibitors of fibroblast growth factor receptors (FGFRs), which are critical targets in cancer therapy. Compound 7n from this series demonstrated significant antitumor activity in xenograft models driven by FGFR1 .
- TBK1 Inhibition : Another study highlighted that certain derivatives act as potent TBK1 inhibitors with IC50 values as low as 0.2 nM. These compounds effectively inhibited TBK1 downstream signaling pathways in various cancer cell lines .
| Compound | Target | IC50 (nM) | Cell Lines Affected |
|---|---|---|---|
| Compound 7n | FGFR | - | H1581 xenograft model |
| Compound 15y | TBK1 | 0.2 | A172, U87MG, A375, A2058, Panc0504 |
Antimicrobial Activity
Some studies have also explored the antimicrobial properties of pyrazolo[3,4-b]pyridine derivatives. While specific data on this compound were not detailed in the sources reviewed, related compounds have shown efficacy against various pathogens.
The mechanism of action for these compounds often involves the inhibition of key signaling pathways associated with cancer progression and immune responses. For example:
- Interferon Signaling : Inhibition of TBK1 affects the phosphorylation of interferon regulatory factors (IRF3/7), thereby modulating immune responses and potentially reducing inflammation associated with cancer .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substituents at different positions on the pyrazole and pyridine rings. Research has shown that modifying these substituents can enhance selectivity and potency against specific targets.
Key Findings
- Substituents at position N1 and C3 have been found to significantly influence binding affinity and biological activity.
- The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the compound, thereby affecting its interaction with biological targets .
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazolo[3,4-b]pyridine derivatives in clinical settings:
- Cancer Therapy : In vivo studies using xenograft models have demonstrated that certain derivatives significantly reduce tumor size compared to controls.
- Inflammation Models : Compounds targeting TBK1 have shown promise in reducing inflammation markers in cellular models.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H11N3O2
- Molecular Weight : 253.26 g/mol
- CAS Number : 1185287-60-8
- IUPAC Name : 1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
The compound features a pyrazolo[3,4-b]pyridine core structure with a benzyl group and a carboxylic acid functional group. Its unique structure contributes to its reactivity and interaction with various biological targets.
Drug Discovery
This compound has been extensively studied for its potential as a lead compound in drug development. Research indicates that derivatives of pyrazolo[3,4-b]pyridine can inhibit various biological pathways, making them suitable candidates for therapeutic agents.
- Target Proteins : Studies have shown that this compound can interact with TRKA (tropomyosin receptor kinase A), which is involved in cell proliferation and survival. One derivative demonstrated an IC50 value of 56 nM against TRKA, indicating potent inhibitory activity.
Biomedical Research
The compound's applications extend to biomedical research where it is used to explore mechanisms of action for various diseases:
- Cancer Research : The compound has been evaluated for its effects on cancer cell lines. For instance, it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM.
- Neurobiology : Pyrazolo[3,4-b]pyridine derivatives have been studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
| Compound Name | Target Protein | IC50 Value (nM) | Biological Activity |
|---|---|---|---|
| This compound | TRKA | 56 | Inhibitor |
| Derivative C03 | Km-12 Cell Line | 304 | Antiproliferative |
Case Study 1: Inhibition of TRKA
In a study focused on the inhibition of TRKA by pyrazolo[3,4-b]pyridine derivatives, researchers synthesized several compounds based on scaffold hopping techniques. Among these, the derivative C03 exhibited significant activity against TRKA, highlighting the potential of this class of compounds in targeting neurotrophic signaling pathways.
Case Study 2: Anticancer Properties
Another investigation evaluated the anticancer properties of various pyrazolo[3,4-b]pyridine derivatives on multiple cancer cell lines. The results indicated that certain derivatives could effectively inhibit cell growth and induce apoptosis in cancer cells, suggesting their potential as novel chemotherapeutic agents.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituent Variations on the Pyrazole-Pyridine Core
1-Methyl-1H-Pyrazolo[3,4-b]Pyridine-3-Carboxylic Acid
- Structure : Methyl group at N1 instead of benzyl.
- Properties : Reduced lipophilicity compared to the benzyl derivative, which may limit cellular uptake .
- Applications : Primarily used as a synthetic intermediate; less studied for biological activity .
Synthesis: Bromination of 3-methyl-1H-pyrazolo[3,4-b]pyridine followed by oxidation and hydrolysis (18% overall yield) . Applications: Key intermediate for synthesizing 3-(1H-benzimidazol-2-yl) derivatives with Cdk inhibitory activity .
Properties: Electron-withdrawing fluorine enhances metabolic stability and bioavailability . Applications: Investigated for kinase inhibition but lacks benzyl-driven target affinity .
Positional Isomers and Fused-Ring Derivatives
1-(4-Chlorobenzyl)-3-Methyl-6-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylic Acid Structure: Carboxylic acid at C4 (vs. C3), with 4-chlorobenzyl and phenyl substituents. Properties: Steric hindrance from the C4 acid may reduce binding efficiency compared to C3-substituted analogs . Applications: Limited data, but positional isomerism highlights the importance of substituent placement .
6-(4-Iodophenyl)-1-(4-Methoxyphenyl)-7-Oxo-4,5,6,7-Tetrahydro-1H-Pyrazolo[3,4-c]Pyridine-3-Carboxylic Acid
Preparation Methods
Oxidation to Introduce Carboxylic Acid Functionality
The 3-position carboxylic acid can be introduced by oxidation of methyl or other substituents at the 3-position. Vigorous oxidation protocols have been reported to convert methyl groups to carboxylic acids efficiently.
Four-Component Bicyclization Strategy for Multicyclic Pyrazolo[3,4-b]pyridines
A modern synthetic approach involves a four-component bicyclization strategy that enables the synthesis of diverse pyrazolo[3,4-b]pyridines with multiple substituents, including carboxylic acid groups.
- Starting materials include arylglyoxals, pyrazol-5-amines, aromatic amines, and cyclic diketones.
- The reaction proceeds via a microwave-assisted [3+2+1]/[3+2] bicyclization cascade.
- This method allows stereoselective synthesis with good to excellent yields (61–82%).
- The protocol offers flexibility in structural modifications and scalability for pharmaceutical applications.
While this method is more complex, it provides a powerful synthetic route to functionalized pyrazolo[3,4-b]pyridines, potentially including this compound derivatives.
Comparative Summary of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ring closure of 2-chloro-3-pyridinecarboxaldehyde | 2-chloro-3-pyridinecarboxaldehyde | Hydroxylamine hydrochloride, triethylamine, DMF | 60°C, 6-8 h | Up to 85 | Mild conditions, industrially viable, core pyrazolo[3,4-b]pyridine formed |
| Benzylation of pyrazolopyridine | Pyrazolo[3,4-b]pyridine | Sodium ethoxide, benzyl chloride | Reflux in ethanol | Moderate | Introduces benzyl group at N-1; typically post-core synthesis |
| Oxidation for carboxylic acid | Methyl-substituted pyrazolopyridine | Strong oxidizers (e.g., KMnO4) | Reflux in aqueous/alcoholic | Variable | Converts methyl to carboxylic acid at 3-position |
| Four-component bicyclization | Aryl glyoxals, pyrazol-5-amines, others | Acid promoters, microwave-assisted | Microwave, variable | 61-82 | Enables multifunctionalized pyrazolopyridines; complex but flexible and scalable |
Research Findings and Practical Considerations
- The ring-closure method using 2-chloro-3-pyridinecarboxaldehyde is well-documented for producing the pyrazolo[3,4-b]pyridine core with high yield and mild reaction conditions, suitable for scale-up and industrial synthesis.
- Benzylation reactions require careful control to ensure selective substitution at the N-1 position, avoiding side products such as 2-benzyl isomers.
- The oxidation step to install the carboxylic acid group is critical for obtaining the target 3-carboxylic acid functionality and must be optimized to prevent over-oxidation or degradation.
- The four-component bicyclization strategy offers a modern, versatile synthetic route that can be adapted to produce a wide variety of substituted pyrazolo[3,4-b]pyridines, including benzyl and carboxylic acid derivatives, with good stereochemical control.
Q & A
Q. Advanced Derivative Design
- Carboxylic acid bioisosteres : Replace -COOH with tetrazoles or acyl sulfonamides to enhance solubility .
- Benzyl group modification : Introduce electron-withdrawing substituents (e.g., fluoro) to improve metabolic stability .
- Prodrug strategies : Esterification of the carboxylic acid group (e.g., ethyl esters) for enhanced bioavailability .
What mechanistic studies are critical for validating kinase inhibition by pyrazolo[3,4-b]pyridine derivatives?
Q. Advanced Mechanistic Analysis
- Kinase binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity.
- Cocrystallization studies : Resolve ligand-enzyme interactions (e.g., with CDK2 or BRAF kinases) .
- Cellular pathway profiling : Western blotting for downstream markers (e.g., phosphorylated ERK or Akt) .
What safety precautions are required when handling pyrazolo[3,4-b]pyridine derivatives?
Q. Basic Safety Protocols
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection due to skin/eye irritation risks (GHS Category 2/2A) .
- Ventilation : Use fume hoods to avoid inhalation of fine powders (H335 hazard) .
- Emergency procedures : Immediate rinsing with water for skin/eye contact and medical consultation .
How can solubility challenges be addressed during formulation studies?
Q. Advanced Formulation Strategies
- Salt formation : Use sodium or potassium salts of the carboxylic acid for aqueous solubility.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
- Co-solvent systems : Employ DMSO/PEG 400 mixtures for in vitro assays .
What strategies improve yields in multi-step syntheses of pyrazolo[3,4-b]pyridine derivatives?
Q. Advanced Process Optimization
- Intermediate purification : Flash chromatography after each step to minimize side reactions.
- Catalyst screening : Pd/C or CuI for cross-coupling steps (e.g., Suzuki-Miyaura reactions) .
- Temperature control : Microwave-assisted synthesis to reduce reaction times and byproduct formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
